
3-(6,7-Dibrom-2,3-dihydrobenzofuran-5-yl)propansäure
Übersicht
Beschreibung
3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid, also known as 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid, is a useful research compound. Its molecular formula is C11H10Br2O3 and its molecular weight is 350 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizin: Krebsforschung
Diese Verbindung hat in der Krebsforschung vielversprechende Ergebnisse gezeigt, da sie signifikante wachstumshemmende Wirkungen auf Zellen hat. Studien deuten darauf hin, dass sie das Wachstum verschiedener Krebszelllinien, einschließlich Leukämie, nicht-kleinzelligem Lungenkrebs, Darmkrebs, ZNS-Krebs, Melanom und Eierstockkrebs, hemmen kann . Ihr Potenzial als gezielte Therapie mit minimalen Nebenwirkungen macht sie zu einem wertvollen Gegenstand für weitere onkologische Studien.
Biochemie: Proteomik
Im Bereich der Proteomik wird diese Verbindung aufgrund ihrer Fähigkeit, mit Proteinen zu interagieren, eingesetzt, was für das Verständnis von Proteinfunktionen und Krankheitsmechanismen von entscheidender Bedeutung sein kann. Sie dient als Werkzeug zum Sondieren der Proteinaktivität, Stabilität und Interaktionen innerhalb des Proteoms .
Pharmakologie: Rezeptoragonist
Als Rezeptoragonist spielt dieses Säurederivat eine Rolle bei der Entwicklung von Therapeutika, insbesondere für Schlafstörungen. Seine Wirksamkeit bei der Modulation der Rezeptoraktivität ist für pharmakologische Anwendungen von großem Interesse .
Organische Synthese: Baustein
In der organischen Synthese ist diese Verbindung ein wertvoller Baustein für den Aufbau komplexerer Moleküle. Ihre Struktur ist für verschiedene chemische Reaktionen geeignet, wodurch sie zu einem vielseitigen Reagenz für synthetische Chemiker wird .
Analytische Chemie: Referenzstandards
Analytische Chemiker verwenden diese Verbindung als Referenzstandard, um die Genauigkeit analytischer Methoden wie HPLC, LC-MS und UPLC sicherzustellen. Ihre genau definierten Eigenschaften ermöglichen die Validierung analytischer Verfahren und die Kalibrierung von Instrumenten .
Materialwissenschaft: Funktionale Materialien
Die einzigartige Struktur dieser Verbindung, insbesondere das Vorhandensein von Dibromgruppen, macht sie für materialwissenschaftliche Forschung interessant. Sie könnte potenziell zur Entwicklung neuer funktionaler Materialien mit spezifischen optischen oder elektronischen Eigenschaften verwendet werden .
Safety and Hazards
Wirkmechanismus
Target of Action
It is suggested to be a receptor agonist , which means it binds to a specific receptor and activates the receptor to produce a biological response.
Mode of Action
As an agonist, 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid likely interacts with its target receptor by binding to the active site of the receptor. This binding event triggers a conformational change in the receptor, leading to the activation of the receptor and the initiation of a series of biochemical reactions .
Biochemical Pathways
As a receptor agonist, it is likely to influence the signaling pathways associated with its target receptor .
Result of Action
As a receptor agonist, it is likely to induce a biological response upon binding to its target receptor .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid . These factors can affect the compound’s solubility, stability, and interaction with its target receptor.
Eigenschaften
IUPAC Name |
3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2O3/c12-9-6(1-2-8(14)15)5-7-3-4-16-11(7)10(9)13/h5H,1-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDCBSDUAYMTAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C(=C(C=C21)CCC(=O)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452356 | |
| Record name | 3-(6,7-Dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196597-76-9 | |
| Record name | 6,7-Dibromo-2,3-dihydro-5-benzofuranpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196597-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(6,7-Dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


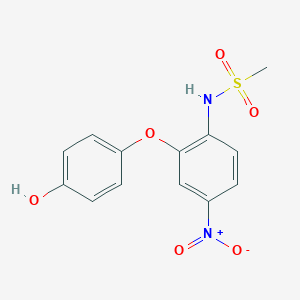
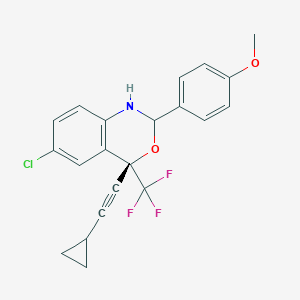

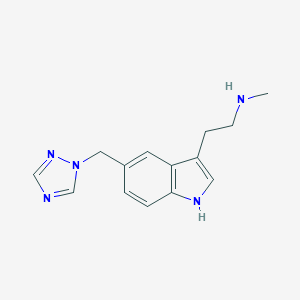
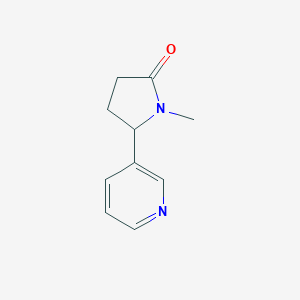
![2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol](/img/structure/B23236.png)
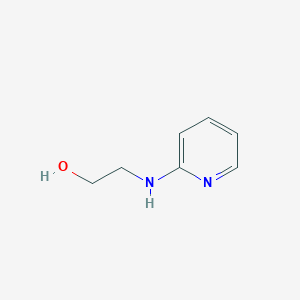
![5-[(4-Fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B23245.png)
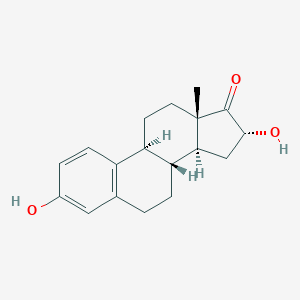



![7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B23271.png)

